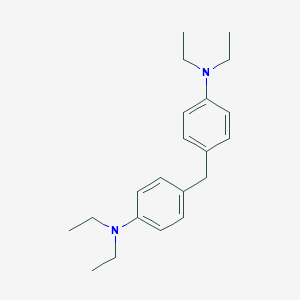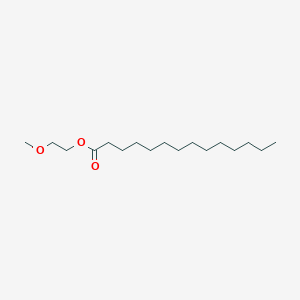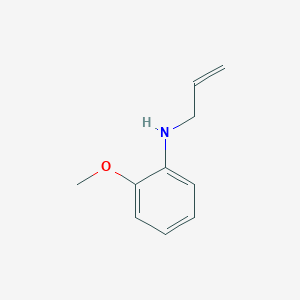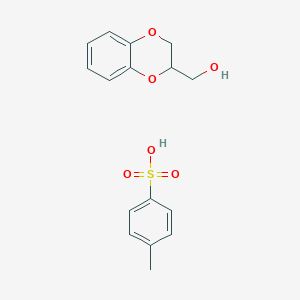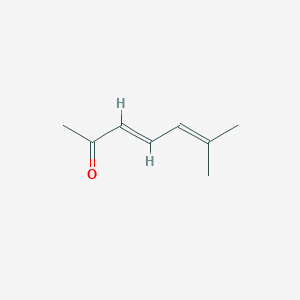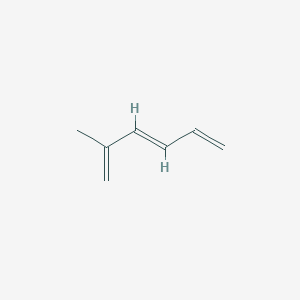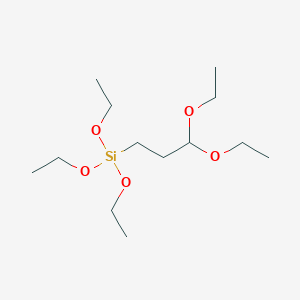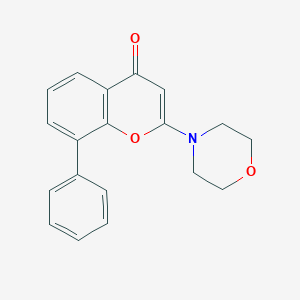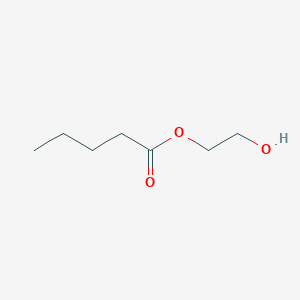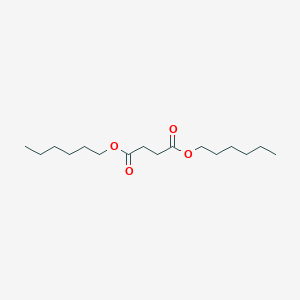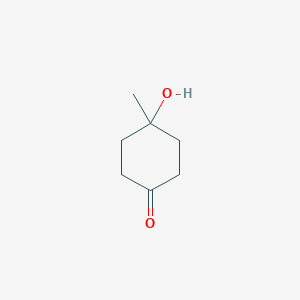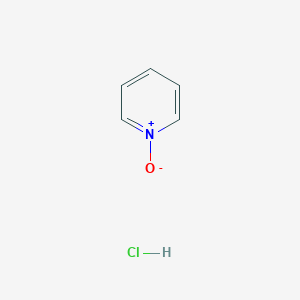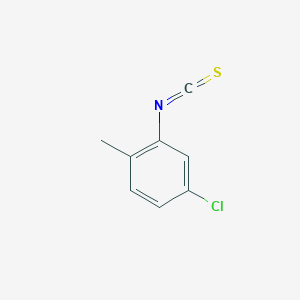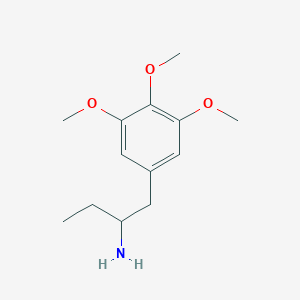
1-(3,4,5-Trimethoxyphenyl)butan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4,5-Trimethoxyphenyl)butan-2-amine, also known as TMA-2, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1990s by Alexander Shulgin, a renowned chemist and pharmacologist, and has been studied for its psychoactive properties. TMA-2 is a potent hallucinogen that has been shown to produce altered states of consciousness, visual and auditory hallucinations, and changes in mood and perception.
作用机制
The exact mechanism of action of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is not fully understood, but it is believed to act primarily as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, perception, and cognition. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also affect other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its psychoactive effects.
生化和生理效应
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been shown to produce visual and auditory hallucinations, changes in mood and perception, and altered states of consciousness.
实验室实验的优点和局限性
One advantage of using 1-(3,4,5-Trimethoxyphenyl)butan-2-amine in lab experiments is its potent psychoactive effects, which may allow researchers to study the mechanisms underlying altered states of consciousness and perception. However, the complex synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine and its potential for abuse and misuse may limit its use in research. Additionally, the potential for adverse effects and the lack of standardized dosing protocols may make it difficult to conduct controlled experiments.
未来方向
There are several potential future directions for research on 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine may also serve as a lead compound for the development of new psychoactive drugs with improved safety and efficacy profiles. Additionally, further research is needed to fully understand the mechanisms underlying 1-(3,4,5-Trimethoxyphenyl)butan-2-amine's psychoactive effects and its potential for abuse and misuse.
合成方法
The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine involves several steps, including the reaction of 3,4,5-trimethoxybenzaldehyde with nitroethane to form the nitrostyrene intermediate. The nitrostyrene is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The resulting amine is then acylated with butanoyl chloride to form 1-(3,4,5-Trimethoxyphenyl)butan-2-amine. The synthesis of 1-(3,4,5-Trimethoxyphenyl)butan-2-amine is complex and requires specialized equipment and expertise.
科学研究应用
1-(3,4,5-Trimethoxyphenyl)butan-2-amine has been studied for its psychoactive properties and its potential therapeutic applications. It has been shown to produce altered states of consciousness and changes in mood and perception, which may be useful in the treatment of certain psychiatric disorders. 1-(3,4,5-Trimethoxyphenyl)butan-2-amine has also been studied for its potential use in drug discovery, as it may serve as a lead compound for the development of new psychoactive drugs.
属性
CAS 编号 |
17097-73-3 |
|---|---|
产品名称 |
1-(3,4,5-Trimethoxyphenyl)butan-2-amine |
分子式 |
C13H21NO3 |
分子量 |
239.31 g/mol |
IUPAC 名称 |
1-(3,4,5-trimethoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO3/c1-5-10(14)6-9-7-11(15-2)13(17-4)12(8-9)16-3/h7-8,10H,5-6,14H2,1-4H3 |
InChI 键 |
DCYONQVUAUEKAJ-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
规范 SMILES |
CCC(CC1=CC(=C(C(=C1)OC)OC)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



